5-Chloroimidazo[1,2-a]pyrazine hydrochloride

Synthetic Chemistry Medicinal Chemistry Procurement

Kinase inhibitor SAR studies require building blocks with defined purity and a versatile synthetic handle. This compound delivers: • ≥98% purity - minimizes impurity carryover in multi-step routes • Reactive 5-Cl substituent - enables efficient SNAr or cross-coupling diversification • HCl salt form - enhances aqueous solubility for buffer-compatible assay preparation Supplied with validated storage (sealed, dry, 2-8°C) and ambient shipping conditions.

Molecular Formula C6H5Cl2N3
Molecular Weight 190.03 g/mol
CAS No. 1427378-64-0
Cat. No. B1377359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloroimidazo[1,2-a]pyrazine hydrochloride
CAS1427378-64-0
Molecular FormulaC6H5Cl2N3
Molecular Weight190.03 g/mol
Structural Identifiers
SMILESC1=CN2C(=CN=CC2=N1)Cl.Cl
InChIInChI=1S/C6H4ClN3.ClH/c7-5-3-8-4-6-9-1-2-10(5)6;/h1-4H;1H
InChIKeySQTVOOWYYAFFON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 2500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloroimidazo[1,2-a]pyrazine Hydrochloride Procurement


5-Chloroimidazo[1,2-a]pyrazine hydrochloride (CAS 1427378-64-0) is a heterocyclic compound featuring an imidazo[1,2-a]pyrazine core with a chlorine substituent at the 5-position, presented as a hydrochloride salt for enhanced handling and solubility . This scaffold is recognized for its role as a versatile intermediate and building block in medicinal chemistry, particularly for synthesizing kinase inhibitors and other bioactive molecules . The compound is commercially available from multiple vendors with defined purity specifications and recommended storage conditions .

Imidazo[1,2-a]pyrazine scaffold for kinase inhibitor and bioactive molecule synthesis
5-Chloro substituent enables diverse functionalization (SNAr, cross-coupling)
Hydrochloride salt improves handling, stability, and aqueous compatibility

5-Chloroimidazo[1,2-a]pyrazine Hydrochloride Substitution Challenges


While the imidazo[1,2-a]pyrazine core is shared across numerous analogs, the specific substitution pattern and salt form critically influence physicochemical properties and synthetic utility. The chlorine atom at the 5-position serves as a key handle for further functionalization via nucleophilic substitution or cross-coupling reactions , a reactivity profile that differs from analogs lacking this halogen or with chlorine at alternative positions (e.g., 8-chloro or 3,6,8-trichloro derivatives). Additionally, the hydrochloride salt form directly impacts solubility, stability, and handling characteristics compared to the free base , making direct substitution with non-halogenated or differently halogenated analogs unreliable for achieving consistent experimental outcomes.

5-Chloro substitution pattern provides a critical synthetic handle; non-halogenated or differently halogenated analogs (e.g., 8-chloro, 3,6,8-trichloro) may not replicate reactivity or selectivity in cross-coupling or nucleophilic substitution reactions.
Hydrochloride salt form directly influences solubility, stability, and handling; free base analogs or alternative salts may shift dissolution profiles and storage requirements, limiting direct interchangeability without method re-optimization.

5-Chloroimidazo[1,2-a]pyrazine Hydrochloride Differentiation Evidence


Purity: Hydrochloride Salt vs. Free Base

The hydrochloride salt (CAS 1427378-64-0) is commercially offered at ≥98% purity , a specification that exceeds the typical purity range (95%+) reported for the free base analog 5-chloroimidazo[1,2-a]pyrazine (CAS 63744-41-2) from certain suppliers . This higher purity threshold reduces the need for additional purification steps prior to use in sensitive reactions.

Purity Comparison
Cross-study comparable
Target: ≥98% (HCl salt) vs. Comparator: 95%+ (free base, CAS 63744-41-2)
Higher purity may reduce pre-reaction purification needs and improve synthetic reproducibility.
Per commercial vendor specifications; purity thresholds may vary by lot.
Synthetic Chemistry Medicinal Chemistry Procurement

Storage and Shipping Specifications

The hydrochloride salt requires storage sealed in dry conditions at 2-8°C, with shipping at room temperature within the continental US . This contrasts with general imidazo[1,2-a]pyrazine derivatives that may lack explicitly defined stability parameters, introducing ambiguity in handling protocols.

Storage & Shipping
Supporting evidence
Sealed, dry, 2–8°C storage; ambient temperature shipping (continental US)
Defined stability guidance supports compound integrity during long-term use and transport.
Compared to unspecified or vendor-dependent protocols for generic analogs.
Compound Management Stability Procurement

Enhanced Aqueous Solubility

As a hydrochloride salt, this compound exhibits improved aqueous solubility compared to the neutral free base form . While quantitative solubility data for this specific compound is not publicly available, salt formation is a well-established strategy to enhance dissolution rates and formulation compatibility in both in vitro assays and synthetic procedures.

Solubility Profile
Class-level inference
Hydrochloride salt form; qualitative improvement in aqueous solubility inferred from salt formation principles
May facilitate dissolution in aqueous assay buffers and reduce organic co-solvent dependence.
Quantitative solubility data not publicly available; verify experimentally for critical applications.
Solubility Formulation Synthetic Chemistry

5-Chloroimidazo[1,2-a]pyrazine Hydrochloride Application Scenarios


Kinase Inhibitor SAR Scaffold

The imidazo[1,2-a]pyrazine core is a privileged scaffold in kinase drug discovery, with demonstrated activity against targets including Aurora kinases, CDKs, PDE10A, SYK, and casein kinase 1 . The 5-chloro substituent provides a versatile handle for introducing diversity via nucleophilic aromatic substitution or metal-catalyzed cross-coupling , enabling systematic SAR exploration. The hydrochloride salt's defined purity (≥98%) and stability parameters support reproducible synthesis of analog libraries [1].

High-Purity Starting Material for Bioactive Heterocycles

In multi-step synthetic routes toward complex bioactive molecules, impurity carryover can compromise downstream yields and confound biological readouts. The ≥98% purity of this hydrochloride salt minimizes such risks compared to lower-purity alternatives, making it suitable for constructing advanced intermediates where reaction efficiency is paramount.

Aqueous-Compatible Biological Assays

The hydrochloride salt form enhances aqueous solubility relative to the free base , facilitating compound dissolution in buffer systems commonly used for enzymatic and cell-based assays. This property reduces the need for organic co-solvents (e.g., DMSO) that may interfere with assay readouts or cellular physiology.

Compound Storage and Management

The explicit storage recommendation (sealed, dry, 2-8°C) provides clear guidance for compound management facilities and research laboratories. Adherence to these conditions ensures the compound retains its integrity over extended periods, supporting reliable use in longitudinal studies or as a shared resource within core facilities.

Application
Selection Property
Validation Focus
Kinase inhibitor SAR scaffold
5-Chloro reactive handle for diversification
Cross-coupling / SNAr feasibility and scaffold purity verification
High-purity starting material
Commercial purity specification
HPLC purity review; impact on multi-step yield reproducibility
Aqueous-compatible biological assays
Salt-form solubility enhancement
Buffer solubility testing and co-solvent reduction assessment
Compound storage and management
Defined storage and shipping conditions
Stability monitoring under specified conditions; long-term integrity for core facilities
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